molecular formula C11H12N2O2 B12903960 N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 918945-67-2

N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B12903960
CAS No.: 918945-67-2
M. Wt: 204.22 g/mol
InChI Key: BWQNUPWUVSNOKC-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) ring fused with a carboxamide group. Its structure includes a phenyl substituent at the 5-position and a methyl group on the nitrogen of the carboxamide moiety.

Properties

CAS No.

918945-67-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14)

InChI Key

BWQNUPWUVSNOKC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .

Industrial Production Methods

Industrial production of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted isoxazole derivatives .

Scientific Research Applications

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of oxazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Oxazole Carboxamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide (Target) N-Me, 5-Ph C₁₂H₁₂N₂O₂ 216.24 Moderate lipophilicity, methyl group enhances metabolic stability
N,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxamide N-Ph, 5-Ph C₁₇H₁₄N₂O₂ 278.30 Higher lipophilicity due to dual phenyl groups
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide 5-CH₂NH₂ C₅H₉N₃O₂ 143.14 Increased polarity; potential for hydrogen bonding
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-N-(1-methylpropyl)-5-isoxazolecarboxamide 3-pyrazolyl, N-branched alkyl C₁₂H₁₈N₄O₂ 262.30 Enhanced solubility due to pyrazole and alkyl groups
~{N}-[(1~{S})-2-[(4-methoxy-2,5-dimethyl-phenyl)methylamino]-1-phenyl-ethyl]-5-methyl-1,2-oxazole-3-carboxamide Complex aryl-alkyl side chain C₂₃H₂₇N₃O₃ 393.48 Bulky substituents may improve target binding affinity

Key Observations :

  • Polarity: The aminomethyl variant () has a lower molecular weight and increased polarity, which may enhance aqueous solubility.

Key Observations :

  • The target compound’s synthesis may parallel methods in and , which employ hydrazine and ethanol under reflux .
  • The Thorpe reaction () is a versatile route for amino-oxazole derivatives but requires optimization for methyl or phenyl substituents .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn from analogs:

Table 3: Physicochemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) Refractive Index Reference
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide 1.657 (Cal.) 282.954 (Cal.) 1.667 (Cal.)
N,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Not reported Not reported Not reported

Key Observations :

  • The aminomethyl derivative () has a calculated density of 1.657 g/cm³, suggesting compact molecular packing .
  • Data gaps for the target compound highlight the need for experimental characterization.

Biological Activity

N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure contributes to its biological properties and interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of human alkaline ceramidase (hAC), which plays a crucial role in sphingolipid metabolism. This inhibition can influence cell survival and apoptosis pathways, making it a potential target for cancer therapy .
  • Impact on Cell Proliferation : Studies have shown that this compound can modulate cell proliferation in various cancer cell lines. For instance, it has demonstrated effectiveness in inhibiting the growth of neuroblastoma cells (SH-SY5Y) .
  • Anti-inflammatory Effects : The compound's ability to inhibit specific signaling pathways suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

Effect Description
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines with IC50 values ranging from low micromolar to submicromolar concentrations .
Cell Cycle Arrest Induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Target Engagement Shows significant engagement with targets in human neuroblastoma cells .

Study 1: Neuroblastoma Cells

In a study focusing on human neuroblastoma SH-SY5Y cells, this compound was shown to effectively inhibit cell proliferation. The compound's IC50 was determined to be in the low micromolar range, indicating strong activity against these cancer cells .

Study 2: In Vivo Pharmacokinetics

In vivo studies conducted in mice demonstrated favorable pharmacokinetic properties for the compound following both intravenous and oral administration. The plasma half-life was reported to be approximately 9 minutes, suggesting rapid absorption and distribution within the body .

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